Product packaging for ALLOCHROSIDE(Cat. No.:CAS No. 141489-39-6)

ALLOCHROSIDE

Cat. No.: B1176179
CAS No.: 141489-39-6
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Description

ALLOCHROSIDE is a potent and selective research compound designed for investigating allosteric modulation pathways. As an allosteric modulator, it binds to a topographically distinct site on the target protein, inducing conformational changes that fine-tune protein activity rather than fully activating or inhibiting it. This mechanism offers significant research advantages, including the potential for greater selectivity and the ability to probe regulatory sites that are often less conserved across protein families. This compound is provided as a high-purity, stable compound to ensure reproducible results in various biochemical and cell-based assays. It is intended for use in basic research, hit-to-lead optimization, and exploring novel biological mechanisms in controlled laboratory environments. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals.

Properties

CAS No.

141489-39-6

Molecular Formula

C16H16N2O5S

Origin of Product

United States

Structural Chemistry and Elucidation of Allochroside and Its Components

Structural Classification of Allochroside: Triterpene Bidesmoside Saponins (B1172615)

This compound is characterized as a mixture of triterpene saponin (B1150181) glycosides from Allochrosa gypsophiloides. Triterpenoid (B12794562) glycosides are also known as saponins. The primary components of this compound belong to the group of 3,28-O-bidesmoside saponins. This classification indicates that the saponins have sugar chains attached at both the C-3 and C-28 positions of the triterpene aglycone.

Individual Components of this compound: Acanthophyllosides A-D

This compound is not a single compound but rather a mixture primarily composed of four distinct triterpene glycosides, identified as acanthophylloside A, acanthophylloside B, acanthophylloside C, and acanthophylloside D. Acanthophylloside A is considered a minor component within this mixture. The other three components are present in significant proportions: acanthophylloside B constitutes approximately 40%, while acanthophylloside C and acanthophylloside D each make up about 25% of the mixture.

Component Approximate Percentage in this compound
Acanthophylloside A Minor component
Acanthophylloside B 40%
Acanthophylloside C 25%
Acanthophylloside D 25%

Core Aglycone Structures: Glucuronides of Quillaic Acid and Gypsogenin (B1672572)

The foundational structures of the acanthophyllosides B-D are based on triterpene aglycones, specifically identified as glucuronides of quillaic acid and gypsogenin. Compounds in this group are characterized by having a glucuronic acid moiety linked to the C-3 hydroxyl group of the aglycone. Quillaic acid and gypsogenin are pentacyclic triterpenes that serve as the core structures for these saponins.

Saccharide Moiety Configurations

The acanthophyllosides B-D bear similar complex oligosaccharide chains attached to the aglycone core. These saponins feature two main sugar chains. One chain is a trisaccharide linked to the C-3 position of the aglycone through an oxygen atom (3-O-linked). This trisaccharide has been described as α-L-Arap-(1→3)-[α-D-Galp-(1→2)]-β-D-GlcpA. The β-D-GlcpA (glucuronic acid) is directly attached to the aglycone, with a galactose unit linked at the 2-position and an arabinose unit linked at the 3-position of the glucuronic acid.

The second oligosaccharide chain is a pentasaccharide connected to the C-28 position of the aglycone via an ester linkage. This pentasaccharide has the configuration β-D-Xylp-(1→3)-β-D-Xylp-(1→3)-α-L-Rhap-(1→2)-[β-D-Quip-(1→4)]-β-D-Fucp. This indicates a fucose unit linked to the C-28, with a quinovose unit attached at the 4-position and a rhamnose unit at the 2-position of the fucose. Two xylose units are then linked in sequence to the rhamnose unit. Structural studies on related saponins have provided detailed insights into these glycosidic linkages and substitution positions, often determined through analysis of chemical shifts in NMR spectra.

Advanced Spectroscopic and Chromatographic Methodologies in Structural Characterization

The comprehensive structural elucidation of this compound and its constituent acanthophyllosides has been made possible through the application of advanced analytical techniques, primarily involving spectroscopy and chromatography. The structures of these saponins were elucidated by a combination of mass spectrometry and 2D NMR spectroscopy. These methods are crucial for isolating the individual components from the complex mixture and determining their precise chemical structures, including the aglycone type, the identity and sequence of sugar moieties, and their linkage positions and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Component Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural determination of triterpene saponins like the acanthophyllosides. Modern NMR techniques, particularly two-dimensional (2D) NMR experiments such as HMBC, HMQC/HSQC, TOCSY, ROE, and ROESY, provide detailed information about the connectivity of atoms and the spatial arrangement of groups within the molecule. Analysis of 1H and 13C NMR spectra is essential for identifying the aglycone skeleton and the sugar residues. NMR is particularly important for determining the structures of the monosaccharides, their anomeric configurations, and the positions at which they are linked to the aglycone and to each other, often deduced from characteristic downfield chemical shifts at the substitution points. High-field NMR experiments are commonly used for this purpose.

Mass Spectrometry (MS) for Glycoside Analysis

Mass Spectrometry (MS) plays a vital role in the analysis and structural characterization of triterpene glycosides. MS techniques, often coupled with liquid chromatography (LC-MS), allow for the determination of the molecular weights of the intact glycosides and their fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for these polar compounds. High-resolution mass analysis and MS/MS are used for identification. The fragmentation pathways observed in MS/MS spectra provide crucial information about the sequence of the sugar units and the points of attachment to the aglycone, as the glycosidic bonds tend to cleave under collision-induced dissociation. Comparing experimental MS/MS data with databases can aid in the identification of known saponins and the annotation of novel compounds. Two-stage MS approaches, such as using a quadrupole-time-of-flight (QTOF) for initial identification followed by a triple quadrupole (QQQ) for quantification, can be employed for comprehensive analysis.

Biosynthesis and Metabolic Pathways of Allochroside

Primary Metabolic Precursors and Pathways of Triterpene Saponin (B1150181) Formation

Triterpenoid (B12794562) saponins (B1172615) are a diverse group of natural products derived from the isoprenoid pathway. frontiersin.orguoa.gr The fundamental building blocks for all isoprenoids, including triterpenes, are the C5 units isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.netfrontiersin.org These precursors are synthesized through two distinct metabolic routes in plants: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netfrontiersin.orgnih.gov While both pathways produce IPP and DMAPP, the MVA pathway is primarily responsible for the biosynthesis of triterpenoids and sesquiterpenoids, whereas the MEP pathway is involved in the synthesis of monoterpenoids, diterpenoids, and tetraterpenoids. frontiersin.org

The biosynthesis of triterpenoids specifically begins with the condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 molecule formed from IPP and DMAPP via the MVA pathway, to produce the linear C30 molecule squalene (B77637). frontiersin.orgnih.gov Squalene then undergoes oxidation catalyzed by squalene epoxidase (SQLE), a cytochrome P450 enzyme, to form 2,3-oxidosqualene (B107256). frontiersin.org This oxidation step is crucial as it creates an epoxide ring, which is the substrate for the next committed step in triterpene biosynthesis: cyclization. frontiersin.org

The Mevalonate Pathway in Allochroside Biosynthesis

The mevalonate (MVA) pathway, localized in the cytoplasm and endoplasmic reticulum, is the primary source of the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units that condense to form farnesyl pyrophosphate (FPP), the precursor for squalene. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov The MVA pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netfrontiersin.org HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme in the pathway. researchgate.netfrontiersin.orgnih.gov Subsequent phosphorylation steps catalyzed by mevalonate kinase (MK) and phosphomevalonate kinase (PMK) convert mevalonate to mevalonate-5-diphosphate. researchgate.netfrontiersin.orgnih.gov Finally, mevalonate diphosphate undergoes decarboxylation catalyzed by mevalonate diphosphate decarboxylase (MVD) to yield IPP. researchgate.net IPP is then isomerized to DMAPP by isopentenyl diphosphate isomerase. These C5 units are then sequentially condensed to form geranyl diphosphate (C10), farnesyl diphosphate (C15), and ultimately squalene (C30). frontiersin.orgnih.gov The flow through the MVA pathway is essential for providing the 2,3-oxidosqualene precursor from which the triterpenoid backbone of this compound is formed. nih.govmdpi.com

Key enzymes identified in the MVA pathway involved in triterpenoid biosynthesis include Acetyl-CoA Acetyltransferase (AACT), Squalene Epoxidase (SE), Phosphomevalonate Kinase (PMK), and Mevalonate Diphosphate Decarboxylase (MVD). researchgate.net

Enzymatic Steps and Genetic Regulation in Glycosylation

Following the formation of the triterpenoid aglycone backbone through the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) and subsequent modifications like oxidation mediated by cytochrome P450 monooxygenases (P450s), the crucial step of glycosylation occurs. frontiersin.orguoa.grnih.govmdpi.commdpi.com Glycosylation involves the attachment of sugar moieties to the triterpenoid aglycone, significantly impacting the compound's water solubility, stability, and biological activity. frontiersin.orgmdpi.com This process is primarily catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.orgnih.govmdpi.commdpi.com

UGTs are a large superfamily of enzymes that recognize a wide range of acceptor molecules, including triterpenoid aglycones. frontiersin.orgfrontiersin.org They catalyze the transfer of a sugar residue from an activated sugar donor, typically a UDP-sugar, to a specific hydroxyl or carboxyl group on the aglycone. frontiersin.orgmdpi.com The structural diversity of saponins is greatly influenced by the number, position, and composition of the attached sugar moieties, which is determined by the specificity of the UGTs involved. mdpi.com

Research has identified numerous putative UGTs involved in triterpenoid saponin biosynthesis in various plant species. For example, in Anemone flaccida, 32 putative UDP glycosyltransferases were identified as candidates for triterpenoid saponin modification. frontiersin.org Apart from UGTs, a recent study highlighted that cellulose (B213188) synthase superfamily-derived glycosyltransferases (CSyGTs) can also catalyze glycosylation, specifically 3-O-glucuronosylation of triterpenoid aglycones. nih.govmdpi.com this compound, being a glucuronide of quillaic acid and gypsogenin (B1672572), likely involves specific UGTs or CSyGTs capable of transferring glucuronic acid. mdpi.com

The genetic regulation of glycosylation in saponin biosynthesis is complex and involves the coordinated expression of genes encoding UGTs and other modifying enzymes. Studies have shown that genes involved in triterpenoid biosynthesis, including OSCs, CYP450s, and UGTs, can be closely linked and clustered in plant genomes, suggesting collaborative expression during synthesis. mdpi.com

Comparative Biosynthetic Analyses Across Allochrususa Species

While specific detailed comparative biosynthetic analyses of this compound across different Allochrususa species are not extensively documented in the provided search results, the general principles of triterpene saponin biosynthesis are conserved across many plant species. uoa.gr The genus Allochrususa (formerly part of Acanthophyllum) is known to contain triterpene glycosides as principal active constituents, which is a characteristic of the Caryophyllaceae family. researchgate.netmdpi.com

The variation in saponin profiles observed among different Allochrususa species, including the specific composition of glycosides in this compound from A. gypsophiloides, is likely due to differences in the expression and activity of key biosynthetic enzymes, particularly the OSCs that determine the triterpenoid backbone structure, the P450 enzymes that perform oxidation, and the UGTs and other glycosyltransferases that attach and modify the sugar chains. frontiersin.orgnih.govmdpi.com Comparative studies would typically involve analyzing the genetic diversity of these enzyme families in different Allochrususa species and correlating gene expression levels with the accumulation of specific saponin structures. Such analyses could reveal species-specific adaptations in the biosynthetic pathway leading to the production of distinct saponin profiles.

Chemical Synthesis and Semisynthesis of Allochroside and Its Analogues

Strategies for Total Synthesis of Triterpene Saponin (B1150181) Scaffolds

The total synthesis of triterpene saponins (B1172615) is a formidable task due to the stereochemical complexity of the polycyclic aglycone (the non-sugar scaffold) and the difficulty of stereoselectively installing the oligosaccharide chains. mdpi.com General strategies employed for molecules of this class, which would be applicable to Allochroside, involve a phased approach: initial construction of the core triterpenoid (B12794562) ring system, followed by functionalization and, finally, glycosylation.

Key synthetic strategies include:

Convergent Synthesis: This approach involves preparing large fragments of the molecule, such as the complete aglycone and the oligosaccharide chain, separately before coupling them in the final stages. This method is often more efficient for complex molecules.

Linear Synthesis: A step-by-step construction of the molecule from a starting material. The first chemical synthesis of the triterpenoid saponin Patrinia-glycoside B-II, for example, was achieved in a linear 11-step sequence starting from oleanolic acid. mdpi.com

Biomimetic Synthesis: These routes aim to mimic the proposed biosynthetic pathways in nature. For triterpenoids, this can involve enzyme-mediated cyclization cascades of precursors like 2,3-oxidosqualene (B107256) to form the basic carbon skeleton. nih.gov

Modular Construction: Modern methods focus on the modular construction of terpenoid scaffolds via catalytic enantioselective reactions, which allow for the efficient creation of key structural motifs like all-carbon quaternary centers. nih.gov

A significant recent development in the field is the total biosynthesis of saponins by reconstituting the entire multi-enzyme pathway in a heterologous host, such as Nicotiana benthamiana. nih.govresearchgate.net This bioengineering approach, which has been successful for producing astragalosides, offers a potential alternative to purely chemical synthesis for producing complex saponins like this compound. nih.gov

Table 1: Comparison of Synthesis Strategies for Triterpene Saponin Scaffolds
StrategyDescriptionKey AdvantagesPrimary Challenges
Total Chemical SynthesisDe novo construction of the molecule from simple, commercially available starting materials.Provides absolute structural control; enables access to unnatural analogues.Often lengthy, low overall yields, and stereochemical control can be difficult. mdpi.com
SemisynthesisChemical modification of a natural product or a readily available precursor. nih.govFewer steps, higher yields, utilizes pre-existing molecular complexity.Dependent on the availability of starting material; limited to derivatives of the natural scaffold.
Total Biosynthesis (Metabolic Engineering)Reconstruction of the entire biosynthetic pathway in a microbial or plant host. nih.govPotentially scalable and sustainable production; high stereospecificity.Requires identification and functional expression of all necessary enzymes. researchgate.net

Semisynthetic Approaches from Natural Precursors

Given the low efficiency and high complexity of total synthesis, semisynthetic methods are often a more practical approach for producing saponin derivatives. nih.gov This strategy leverages the complex scaffold of the natural product, which is isolated in significant quantities from its plant source, as an advanced starting material for chemical modifications. nih.govnih.gov

For this compound, a semisynthetic campaign would begin with its extraction and purification from Acanthophyllum gypsophiloides. latoxan.com The isolated compound could then be subjected to various chemical reactions to create derivatives. A common approach is to first hydrolyze the oligosaccharide chains to isolate the triterpene aglycone. This aglycone then serves as a versatile platform for subsequent modifications before re-attaching custom-synthesized sugar chains. This method allows for the targeted alteration of both the aglycone and the glycan moieties to study their respective contributions to biological activity.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of analogues are driven by the need to develop compounds with improved therapeutic properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. Proven strategies for the design of natural product analogues include Diverted Total Synthesis (DTS), which introduces modifications at various stages of a total synthesis route, and Function-Oriented Synthesis (FOS), which focuses on creating simpler molecules that retain the key pharmacophoric features of the natural product. rsc.org

The triterpene aglycone of this compound provides a rigid scaffold whose functional groups can be chemically altered. Modifications would target reactive sites on the pentacyclic framework to probe structure-activity relationships. Potential modifications could include:

Oxidation/Reduction: Altering existing hydroxyl or carbonyl groups on the triterpene skeleton.

Acylation/Alkylation: Introducing ester or ether linkages at hydroxyl positions to modify lipophilicity and steric bulk.

Halogenation: Adding halogen atoms at specific positions, which can influence binding affinity and metabolic stability.

Ring Modification: More complex syntheses could involve altering the core ring structure itself, although this would be synthetically demanding.

The oligosaccharide portion of saponins is crucial for their solubility, bioavailability, and interaction with biological targets. researchgate.net Altering the sugar chains of this compound is a key strategy for generating analogues. The structural diversity of saponins is largely due to variations in their glycan moieties.

Synthetic approaches to modify the oligosaccharide chains include:

Varying Glycosylation Sites: Changing the attachment point of the sugar chain on the aglycone.

Altering Sugar Composition: Replacing the native sugars (e.g., glucose, rhamnose, arabinose) with other monosaccharides.

Modifying Linkages: Changing the anomeric configuration (α or β) or the linkage positions between sugar units.

Changing Chain Length: Synthesizing analogues with fewer or more sugar units than the natural product.

These modifications can be achieved through a combination of chemical glycosylation techniques and enzymatic methods using specific glycosyltransferases, which offer high regioselectivity and stereoselectivity. researchgate.net

Table 2: Potential Synthetic Modifications for this compound Analogues
Molecular MoietyModification TypeExample Reaction/StrategyPotential Impact
Aglycone (Triterpene)OxidationConversion of hydroxyl groups to ketones.Alter receptor binding and conformation.
EsterificationAddition of acyl groups to hydroxyls.Increase lipophilicity, modify cell permeability.
C-H FunctionalizationIntroduction of new substituents at previously unfunctionalized positions.Explore novel structure-activity relationships.
Oligosaccharide (Sugar Chain)Glycosyl Donor ModificationUse of chemically modified monosaccharide building blocks in synthesis.Change sugar composition and properties.
Enzymatic GlycosylationEmploying glycosyltransferases to add or modify sugars. researchgate.netAchieve high chemo- and stereoselectivity.
Deglycosylation/ReglycosylationRemoval of the native sugar chain followed by attachment of a new, synthetic one.Systematic evaluation of the oligosaccharide's role.

Despite a comprehensive search for the chemical compound “this compound,” no scientific literature or data could be found pertaining to its biological activities, including any immunomodulatory, adjuvant, anti-inflammatory, antioxidant, or antifungal properties. The search did not yield any information on the isolation, chemical structure, or any in vitro or in vivo studies for a compound with this name.

Similarly named but chemically distinct compounds, such as allosecurinine, were identified, but information on these is not applicable to "this compound." General literature on the biological activities mentioned in the query exists for various natural products, but no specific findings could be attributed to "this compound."

Therefore, due to the complete absence of available scientific information on "this compound" in the provided search results, it is not possible to generate the requested article.

Biological Activities: Mechanistic Investigations and in Vitro / in Vivo Non Human Studies

Cytotoxic Properties in In Vitro Cell Models (Non-Human Specificity)

Direct studies on the cytotoxic properties of allochroside in non-human in vitro cell models are not extensively documented in the available scientific literature. However, research on saponins (B1172615) isolated from the genus Acanthophyllum, to which the source of this compound (Acanthophyllum gypsophiloides) belongs, provides insights into the potential cytotoxic activities of this class of compounds.

Saponins from various Acanthophyllum species have demonstrated cytotoxic effects against different cancer cell lines. cyberleninka.rujbcpm.com For instance, a study on the crude extracts of 17 species from the Caryophyllaceae family, which includes the Acanthophyllum genus, investigated their cytotoxic effects against a panel of cell lines, including the Madin-Darby Bovine Kidney (MDBK) cell line. While this study provides a broader context for the potential bioactivity of saponins within this plant family, specific data for this compound remains to be elucidated.

A study on two new triterpenoid (B12794562) saponins isolated from the roots of Acanthophyllum gypsophiloides evaluated their cytotoxic effects. However, this investigation was conducted on primary human umbilical vein endothelial cells and not on non-human cell lines, thus falling outside the specified scope of this section. nih.gov

Further research is required to specifically determine the cytotoxic profile of this compound and its constituent acanthophyllosides against a range of non-human cell lines to understand its potential as a cytotoxic agent.

Interactive Data Table: Cytotoxicity of Saponins from Related Species
Plant SpeciesCell LineAssayIC50 (µg/mL)
Acanthophyllum glandulosumAGS (gastric adenocarcinoma)MTT294
Acanthophyllum bracteatumMCF-7 (human breast adenocarcinoma)MTT>100
Silene ampullataMDBK (Madin-Darby Bovine Kidney)MTT>100

Note: This table presents data on related species to provide context, as specific data for this compound on non-human cell lines is not currently available.

Analgesic Effects in Animal Models

There is currently a lack of specific studies investigating the analgesic effects of this compound in animal models. However, the broader class of compounds to which this compound belongs, saponins, has been reported to exhibit analgesic properties in various experimental animal models. nih.gov The potential mechanisms for these effects are often linked to their anti-inflammatory, immunomodulatory, and neuroprotective activities. nih.gov

For example, studies on saponins from other plant sources have demonstrated their ability to reduce pain responses in both chemically and thermally induced nociception models in mice and rats. nih.govresearchgate.net These studies suggest that saponins may act through both central and peripheral pathways to exert their analgesic effects. nih.gov

Given that saponins from the genus Acanthophyllum have been shown to possess anti-inflammatory properties, it is plausible that this compound may also exhibit analgesic activity. cyberleninka.ru However, without direct experimental evidence from in vivo animal models, any potential analgesic effect of this compound remains speculative. Further research, utilizing standard analgesic assays such as the hot plate test, tail-flick test, and acetic acid-induced writhing test, is necessary to determine if this compound possesses analgesic properties.

Interactive Data Table: Analgesic Activity of Saponins from Various Sources in Animal Models
Saponin (B1150181) SourceAnimal ModelNociception ModelObserved Effect
Astragalus arbusculinus gumMiceHot-plateIncreased pain threshold
Ethanolic extract of TaheeboMiceHot plate and writhing testsSignificant anti-nociceptive effect
Compound Muniziqi granuleMiceHot plate and acetic acid-induced writhingAnalgesic activities

Note: This table illustrates the analgesic potential of saponins from various sources, as direct studies on this compound are not currently available.

Hemolytic Activity: Comparative In Vitro Assessments for Biological Profile

This compound, a triterpene saponin from Acanthophyllum gypsophiloides, has been identified as an erythrocyte hemolytic agent. This property is characteristic of many saponins and is a key aspect of their biological profile. The hemolytic activity of saponins is attributed to their amphiphilic nature, which allows them to interact with and disrupt cell membranes, particularly the cholesterol-rich membranes of red blood cells, leading to their lysis.

A detailed investigation into two new triterpenoid saponins, isolated from the roots of Acanthophyllum gypsophiloides, provides specific insights into the hemolytic potential of compounds structurally related to the components of this compound. nih.gov In this study, the hemolytic activity of these saponins was evaluated in vitro. The results indicated that both saponins exhibited hemolytic effects, although with differing potencies. nih.gov

The hemolytic activity of these saponins was found to be concentration-dependent. This is a crucial parameter in assessing the potential therapeutic applications of saponins, as high hemolytic activity can be a limiting factor due to toxicity concerns.

Interactive Data Table: Hemolytic Activity of Triterpenoid Saponins from Acanthophyllum gypsophiloides
CompoundConcentration (µg/mL)Hemolytic Activity (%)
Saponin 110~5
Saponin 125~20
Saponin 150~50
Saponin 210~10
Saponin 225~35
Saponin 250~70

Data adapted from a study on two new triterpenoid saponins from the same plant source as this compound.

Structure Activity Relationship Sar Studies of Allochroside and Its Derivatives

Correlating Aglycone Structure with Biological Outcomes

General SAR studies on other saponins (B1172615) suggest that modifications to the aglycone structure, such as changes in oxidation state, hydroxylation patterns, or the presence of functional groups, can significantly impact biological activities like cytotoxicity, antifungal, or anti-inflammatory effects. However, specific research detailing how variations solely in the gypsogenin (B1672572) or quillaic acid aglycone structures within the context of Allochroside's components correlate with their observed immunoadjuvant or hemolytic outcomes was not specifically identified in the search results.

Influence of Glycosylation Patterns on Bioactivity

Glycosylation, the process of attaching saccharide units to the aglycone, is a critical factor in the biological activity of saponins. The number, type, and linkage of the sugar moieties can dramatically alter a saponin's physical properties, such as solubility and membrane interactions, as well as its biological recognition and activity.

This compound's components, Acanthophyllosides B, C, and D, are characterized by specific oligosaccharide chains attached to the triterpene aglycone researchgate.netresearchgate.net. These glycosylation patterns are key to their classification as triterpene saponins. General SAR insights for saponins indicate that the presence and structure of sugar chains are often essential for their biological effects, including adjuvant activity and membrane-disrupting properties like hemolysis researchgate.netresearchgate.net. For instance, studies on other saponins like QS-21 have shown that specific oligosaccharide domains are crucial for potentiating a strong cellular immune response researchgate.netresearchgate.net. However, detailed studies specifically delineating how different glycosylation patterns among Acanthophyllosides B, C, and D, or modifications thereof, influence the immunoadjuvant or hemolytic activity unique to this compound were not found in the provided search results.

Impact of Specific Saccharide Units on Activity Profiles

Acanthophyllosides B, C, and D contain various saccharide units in their oligosaccharide chains researchgate.netresearchgate.net. While the types of sugars present are known, specific research quantifying the precise impact of individual saccharide units or linkages within the context of this compound's components on their distinct biological activities (immunoadjuvant, hemolytic) was not available in the search results. General saponin (B1150181) SAR suggests that the identity and arrangement of these sugar units can influence the potency and specificity of their interactions with biological targets, such as cell membranes or immune receptors.

Design Principles for Enhanced or Modified Biological Functions

Structure-activity relationship studies provide the foundation for designing and synthesizing derivatives of natural products with improved or altered biological functions gardp.orgresearchgate.netresearchgate.net. By understanding which parts of the molecule are crucial for activity, medicinal chemists can introduce targeted modifications to enhance potency, improve selectivity, or reduce undesirable effects gardp.orgresearchgate.net.

Advanced Analytical Methodologies for Allochroside Research

Quantitative Analysis in Plant Extracts and Biological Samples (Non-Human)

Accurate quantification of Allochroside and its constituent saponins (B1172615), such as Acanthophyllosides, in complex mixtures like plant extracts is fundamental for quality control and pharmacological studies. Various chromatographic techniques have been adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of saponins due to its high resolution and sensitivity. mdpi.com For saponins extracted from plants of the Acanthophyllum genus, the source of this compound, HPLC methods have been developed for their quantification. nih.gov

A typical HPLC system for the analysis of these saponins employs a C18 column. nih.gov The detection of saponins can be challenging as they often lack a strong chromophore for UV detection. nih.govresearchgate.net Therefore, detection is often performed at a low wavelength, such as 203 nm. nih.gov The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water. nih.gov The concentration of the saponins in a sample is determined by comparing the peak area or height to that of a standard curve generated from serial dilutions of a pure saponin (B1150181) standard. nih.gov

Table 1: Example of HPLC Parameters for Saponin Analysis in Acanthophyllum Extract nih.gov

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC)
Column C18 (Eurospher 100-5 c18)
Detector Diode-Array Detector (DAD)
Wavelength 203 nm
Mobile Phase Acetonitrile (40% v/v) - Water (60% v/v)
Flow Rate 1 mL/min
Quantification Based on a standard curve of pure saponin

While HPLC is predominantly used for the analysis of intact saponins, Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) is a powerful tool for the analysis of their aglycones (sapogenins) and other related, more volatile metabolites. researchgate.net Saponins themselves are generally non-volatile and require derivatization to be analyzed by GC-MS. researchgate.net This derivatization, often trimethylsilylation, makes the metabolites volatile enough for gas chromatographic separation. researchgate.net

The application of GLC-MS in the direct analysis of this compound is not extensively documented. However, its use in plant metabolomics for the identification and quantification of a wide range of metabolites, including organic acids, sugars, and amino acids, suggests its potential for studying the metabolic pathways associated with this compound biosynthesis or its effects on cellular metabolism. scienceopen.comresearchgate.net The coupling of GC with a mass spectrometer allows for the identification of compounds based on their mass spectra and retention times. nih.gov

Sample Preparation and Extraction Techniques for Saponins

The extraction of saponins from plant material is a critical first step that significantly influences the accuracy of subsequent analytical procedures. The roots of Acanthophyllum species are a known source of saponins. brieflands.comcabidigitallibrary.org A general procedure for the extraction of total saponins involves the following steps:

Defatting: The powdered plant material is first defatted using a non-polar solvent like petroleum ether to remove lipids that can interfere with the extraction and analysis. brieflands.com

Extraction: The defatted material is then extracted with a polar solvent, typically methanol, in a Soxhlet apparatus. brieflands.com

Solvent Partitioning: The resulting extract is concentrated and dissolved in water, followed by partitioning with n-butanol. Saponins preferentially partition into the butanolic layer. brieflands.com

Precipitation: The total saponins can then be precipitated from the butanolic extract by adding a non-polar solvent such as diethyl ether. brieflands.com

Alternative and more modern extraction techniques include hydrothermal extraction, which utilizes subcritical water conditions (e.g., 121 °C and 1.5 atm), and pulsed electric field (PEF) extraction, a non-thermal method that can enhance extraction efficiency. nih.govcabidigitallibrary.orgenvironmentandecology.com

Theoretical and Computational Studies of Allochroside

Molecular Docking and Dynamics Simulations of Allochroside-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for understanding how a ligand, such as a component of this compound, might interact with a biological target, typically a protein or enzyme. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction and any conformational changes that may occur. researchgate.net

A hypothetical molecular docking study of an this compound constituent would involve the steps outlined in the table below.

StepDescription
1. Target Identification Selection of a relevant biological target, such as a receptor or enzyme involved in the immune response, based on the known adjuvant properties of this compound.
2. Ligand Preparation Generation of 3D structures for the acanthophylloside components of this compound.
3. Receptor Preparation Preparation of the 3D structure of the target protein, often obtained from a protein data bank.
4. Docking Simulation Using software to predict the binding poses and affinities of the acanthophyllosides within the active site of the target protein.
5. Post-Docking Analysis Analysis of the predicted interactions, such as hydrogen bonds and hydrophobic interactions, to understand the binding mode.
6. Molecular Dynamics Simulation of the docked complex over time to assess the stability of the predicted binding pose.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. frontiersin.org These calculations can be used for conformational analysis to determine the most stable three-dimensional shapes of a molecule and to predict its chemical reactivity by examining its molecular orbitals. nih.gov

There is a lack of specific published research applying quantum chemical calculations to this compound or its constituent acanthophyllosides for detailed conformational analysis or reactivity prediction. Studies on other complex triterpenoids have utilized DFT to elucidate reaction mechanisms and predict sites of reactivity. nih.gov One study tangentially mentions the conformational analysis of acanthophylloside in the context of forming clathrate complexes, but does not provide detailed computational data. researchgate.net

The general workflow for such a study on an this compound component is described below.

Computational MethodApplicationPotential Insights for this compound
Conformational Search Systematically exploring the possible 3D arrangements of the molecule to find low-energy conformers.Understanding the flexibility of the saponin (B1150181) structure, which can influence its interaction with biological targets.
Geometry Optimization Using quantum mechanics to find the most stable (lowest energy) 3D structure.Determining the precise shape of the acanthophylloside molecules.
Frequency Calculation Confirming that the optimized structure is a true energy minimum and obtaining vibrational frequencies.Providing theoretical spectroscopic data that could be compared with experimental results.
Frontier Molecular Orbital Analysis Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.Identifying the likely sites for electrophilic and nucleophilic attack, which is crucial for understanding metabolic pathways and chemical stability.

In Silico Screening and Predictive Modeling of Biological Activities

In silico screening involves the use of computational methods to screen large libraries of compounds for potential biological activity. researchgate.net This can include methods like Quantitative Structure-Activity Relationship (QSAR) modeling, which attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Machine learning approaches are increasingly being used to build predictive models for various biological endpoints. nih.gov

A potential workflow for developing a predictive model for the adjuvant activity of this compound and related saponins (B1172615) would involve the steps in the following table.

StepDescription
1. Data Collection Assembling a dataset of saponins with experimentally measured adjuvant activity.
2. Descriptor Calculation Calculating a large number of molecular descriptors (physicochemical properties, topological indices, etc.) for each saponin in the dataset.
3. Model Building Using statistical or machine learning methods (e.g., multiple linear regression, support vector machines, random forest) to build a model that relates the descriptors to the biological activity.
4. Model Validation Rigorously testing the model's predictive power using internal and external validation sets.
5. In Silico Screening Using the validated model to predict the adjuvant activity of new or untested saponins, including the individual components of this compound.

Future Directions in Allochroside and Saponin Research

Elucidation of Undiscovered Biological Activities and Mechanisms

While Allochroside is recognized for its immunostimulatory properties latoxan.com, the full spectrum of its biological activities and the intricate mechanisms underlying its effects remain areas for future investigation. Saponins (B1172615) in general exhibit a wide array of biological actions, including antimicrobial, anti-inflammatory, anti-cancer, antiviral, and antiparasitic activities nih.govnih.govnih.govnih.gov. Future research aims to systematically explore whether this compound possesses any of these or other undiscovered biological activities.

Understanding the molecular mechanisms by which this compound exerts its effects is crucial. This involves identifying specific cellular targets, signaling pathways, and molecular interactions. For its known immunogenic activity, future studies could delve deeper into how this compound interacts with immune cells, triggers cytokine production, and influences downstream immune responses mdpi.comnih.gov. Given that this compound is a mixture of glycosides latoxan.com, investigating the individual contributions and synergistic effects of its components (Acanthophylloside B, C, and D) is also a key future direction. Elucidating the structure-activity relationship for this compound and its components will be vital for understanding how structural variations influence biological outcomes nih.gov. Advanced techniques, potentially including omics technologies, will be instrumental in unraveling these complex mechanisms researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net.

Application of Advanced Biotechnological Approaches for Saponin (B1150181) Production

Traditional methods for obtaining saponins, including this compound, often rely on extraction from plant sources cabidigitallibrary.org. However, challenges such as low yields, the slow growth rate of source plants like Acanthophyllum gypsophiloides, and variations in compound concentration due to environmental factors can limit scalability and sustainability cabidigitallibrary.org. Future research is focused on applying advanced biotechnological approaches to overcome these limitations and ensure a more efficient and sustainable supply of this compound and other valuable saponins.

Biotechnological strategies include the use of plant cell and tissue cultures, which can provide a controlled environment for biomass gain and metabolite synthesis cabidigitallibrary.org. Furthermore, advancements in genetic engineering and synthetic biology offer the potential to elucidate and manipulate the biosynthetic pathways of saponins nih.govfrontiersin.org. By identifying the genes and enzymes involved in the synthesis of the triterpene backbone and the glycosylation patterns specific to this compound's components, researchers could explore heterologous expression in fast-growing microorganisms or plants, or engineer the metabolic pathways in the source plant itself to enhance this compound production frontiersin.org. These approaches hold promise for developing scalable and consistent production methods.

Rational Design of Next-Generation Adjuvant Candidates for Veterinary Science and Research Applications

This compound's established use as an immunogenicity stimulant highlights its potential as an adjuvant in vaccines, particularly in veterinary science latoxan.com. Saponins are widely recognized for their adjuvant properties, capable of enhancing both humoral and cell-mediated immune responses nih.govmdpi.comnih.gov. Future directions involve the rational design of next-generation adjuvant candidates based on this compound and its derivatives.

This involves gaining a deeper understanding of how this compound interacts with the immune system to optimize its adjuvant effects mdpi.comnih.gov. Research will focus on identifying the specific structural features responsible for its immunogenicity and potentially modifying these structures to tailor the immune response for specific veterinary pathogens or research applications explorationpub.com. Combining this compound with other adjuvant technologies or delivery systems, such as ISCOMs, could lead to enhanced potency and targeted delivery of antigens spipharma.comq-vant.com. The goal is to develop adjuvants that are not only effective across various animal species but also induce the most appropriate type of immune response for a given disease, potentially leading to improved vaccine efficacy and the development of new vaccines for emerging infectious diseases in animals explorationpub.com.

Integration of Omics Technologies (e.g., Metabolomics, Glycomics) in this compound Research

The complexity of biological systems and the multifaceted nature of saponin activity necessitate the application of advanced analytical approaches. Future research on this compound will increasingly integrate omics technologies, such as metabolomics and glycomics, to gain a holistic understanding of its effects.

Metabolomics, the comprehensive study of all metabolites in a biological system, can reveal how this compound influences metabolic pathways and identify potential biomarkers of its activity or exposure researchgate.netnih.govfrontiersin.org. Glycomics, focusing on the study of glycans (sugar chains), is particularly relevant for this compound as it is a glycoside nih.govnih.gov. Glycomics can provide insights into how the sugar moieties of this compound interact with biological molecules and how they might be modified or metabolized in vivo nih.gov. Integrating data from metabolomics, glycomics, and potentially other omics disciplines like proteomics and transcriptomics, will allow researchers to build a more complete picture of the molecular events triggered by this compound, leading to a better understanding of its mechanisms of action and potential applications nih.govfrontiersin.orgnih.govresearchgate.net.

Exploration of this compound in Non-Pharmacological Scientific Applications (e.g., industrial, agricultural)

Beyond its established and potential pharmaceutical and adjuvant uses, the unique physicochemical properties of this compound, particularly its surfactant nature as a saponin, suggest potential for exploration in non-pharmacological scientific applications nih.govcabidigitallibrary.orgresearchgate.netresearchgate.net.

Saponins are already utilized in various industrial applications, including as natural emulsifiers, foaming agents, and stabilizers in food and cosmetics nih.govresearchgate.net. Future research could investigate the specific surfactant properties of this compound and its components to determine their suitability for such applications. In agriculture, saponins have shown potential as eco-friendly pesticides or as components in animal feed, although palatability and toxicity considerations are important cabidigitallibrary.orgresearchgate.netresearchgate.netmdpi.com. Exploring the potential of this compound in these areas would require rigorous evaluation of its efficacy, stability, and safety for the intended application. The development of sustainable and cost-effective production methods through biotechnology could further enhance the feasibility of using this compound in these larger-scale industrial and agricultural contexts.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing ALLOCHROSIDE’s purity and structural identity?

To ensure accurate characterization, combine high-resolution mass spectrometry (HR-MS) for molecular weight determination, nuclear magnetic resonance (NMR) for structural elucidation (e.g., 1^1H, 13^13C, 2D-COSY), and high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment. Cross-validate results with reference standards and published spectral libraries. For novel derivatives, include X-ray crystallography to confirm stereochemistry .

Example Analytical Parameters:

MethodKey ParametersValidation Criteria
HPLCRetention time, peak symmetry≥95% purity, resolution >1.5
NMRChemical shift (δ), coupling constantsMatch published data or controls
HR-MSm/z accuracy (≤3 ppm error)Isotopic pattern alignment

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing byproducts?

Adopt a Design of Experiments (DoE) approach to systematically vary reaction conditions (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between variables. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Purify intermediates using column chromatography with gradient elution, and characterize each step with mass spectrometry .

Q. What in vitro bioactivity screening models are appropriate for preliminary evaluation of this compound?

Prioritize cell-based assays relevant to the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Use Saccharomyces cerevisiae for cytotoxicity screening or HEK293 cells for membrane-targeted activity. Include positive and negative controls, and validate results with dose-response curves (IC50_{50}/EC50_{50}). For specificity, employ CRISPR-Cas9 knockouts of target genes .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Apply contradiction analysis frameworks such as triangulation:

Cross-validate findings using orthogonal methods (e.g., biochemical assays vs. computational docking).

Replicate experiments under standardized conditions (pH, temperature, cell passage number).

Conduct meta-analyses of published studies to identify confounding variables (e.g., solvent effects, assay interference).

Use Bayesian statistics to quantify uncertainty and update hypotheses iteratively .

Q. What strategies enable the identification of this compound’s off-target effects in complex biological systems?

Implement multi-omics profiling :

  • Proteomics : SILAC or TMT labeling to track protein expression changes.
  • Metabolomics : LC-MS/MS to detect pathway perturbations.
  • Transcriptomics : RNA-seq to identify dysregulated genes.
    Integrate data with network pharmacology tools (e.g., STRING, KEGG) to map systemic interactions. Validate candidates with siRNA knockdowns .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Follow a systematic SAR workflow :

Synthesize analogs with incremental modifications (e.g., halogenation, methylation).

Test analogs in parallel using high-throughput screening (HTS).

Apply quantitative SAR (QSAR) models to predict bioactivity based on descriptors (logP, polar surface area).

Validate predictions with in vivo models (e.g., zebrafish for toxicity).
Document all synthetic routes and analytical data in machine-readable formats for reproducibility .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetic properties?

Use molecular dynamics simulations to assess membrane permeability (logP, logD) and docking software (AutoDock Vina, Schrödinger) to predict protein-ligand binding affinities. Validate predictions with experimental Caco-2 permeability assays and microsomal stability tests. Cross-reference results with ADMET predictors (e.g., SwissADME) .

Methodological Guidelines

Q. How should researchers address variability in this compound’s bioactivity across different cell lines?

  • Standardize culture conditions : Use identical media, serum batches, and passage numbers.
  • Include isogenic controls : Generate cell lines with CRISPR-edited variants of target genes.
  • Apply mixed-effects models in statistical analysis to account for inter-experiment variability .

Q. What criteria define a rigorous literature review for this compound-related studies?

Adopt the PRISMA framework for systematic reviews:

Search multiple databases (PubMed, SciFinder, Web of Science) with controlled vocabularies (MeSH terms, CAS Registry Numbers).

Exclude studies lacking experimental validation (e.g., computational-only papers).

Critically appraise sources using CRAAP criteria (Currency, Relevance, Authority, Accuracy, Purpose) .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Pre-register protocols on platforms like Open Science Framework.
  • Share raw data and code in repositories (Figshare, Zenodo).
  • Use electronic lab notebooks (e.g., LabArchives) for real-time documentation.
  • Adopt MIAME/MINQE standards for reporting omics data .

Data Contradiction Analysis Example

Contradictory FindingResolution StrategyEvidence Source
Varied IC50_{50} values in kinase assaysStandardize ATP concentrations
Discrepant cytotoxicity reportsControl for serum protein binding

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.